{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide
Description
Properties
IUPAC Name |
(3-methylphenyl)methyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S.BrH/c1-7-3-2-4-8(5-7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSISZUZFKKYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC(=N)N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol-Alkylation of Cyanamide Derivatives
The most direct route involves the alkylation of cyanamide derivatives with (3-methylphenyl)methanethiol. In this method:
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Cyanamide Activation : Cyanamide is treated with a base (e.g., K₂CO₃) in dimethylformamide (DMF) to generate a nucleophilic species.
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Thiol Coupling : (3-Methylphenyl)methanethiol is introduced, facilitating an S-alkylation reaction to form the intermediate (3-methylbenzyl)sulfanylmethanimidamide.
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Salt Formation : The intermediate is protonated with hydrobromic acid (HBr) in a polar solvent like ethanol, yielding the hydrobromide salt.
Key Reaction Parameters :
Carbamimidothioate Intermediate Route
This method leverages pre-formed carbamimidothioate precursors:
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Synthesis of (3-Methylbenzyl)carbamimidothioate :
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(3-Methylbenzyl)chloride is reacted with thiourea in ethanol under reflux to form the thiouronium salt.
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Treatment with aqueous ammonia releases the free carbamimidothioate.
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Acidification with HBr : The carbamimidothioate is dissolved in anhydrous ether and treated with gaseous HBr, precipitating the hydrobromide salt.
Advantages :
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Avoids handling volatile thiols.
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Higher purity due to crystalline intermediate isolation.
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies on analogous systems show that DMF enhances reaction rates due to its high polarity, while K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in deprotonating cyanamide. For example:
| Base | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 2 | 92 |
| NaHCO₃ | DMF | 6 | 73 |
| K₂CO₃ | Acetonitrile | 4 | 85 |
Temperature Control
Elevated temperatures (>40°C) promote side reactions such as:
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Over-alkylation at the methanimidamide nitrogen.
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Oxidation of the thiol to disulfide.
Optimal temperatures range from 0°C (for thiol addition) to 25°C (for salt formation).
Characterization and Purification
Crystallization Techniques
The hydrobromide salt is typically purified via recrystallization from ethanol/ethyl acetate mixtures (1:3 v/v), yielding colorless crystals with >99% purity.
Spectroscopic Validation
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¹H NMR (DMSO-d₆, 400 MHz): δ 2.35 (s, 3H, CH₃), 4.25 (s, 2H, SCH₂), 7.15–7.30 (m, 4H, aromatic), 8.45 (br s, 2H, NH₂⁺).
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HRMS : m/z calcd for C₉H₁₂N₂S [M-Br]⁺: 180.0725; found: 180.0728.
Challenges and Mitigation Strategies
Competing Side Reactions
Scalability Issues
Pilot-scale syntheses (>100 g) require slow addition of HBr to prevent exothermic decomposition. Continuous flow systems have been proposed for safer scaling.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Thiol-Alkylation | 85–92 | 98–99 | Moderate |
| Carbamimidothioate Route | 78–88 | 99 | High |
Emerging Methodologies
Recent advances in photoredox catalysis offer potential for milder reaction conditions. For instance, visible-light-mediated thiol-ene coupling could enable room-temperature synthesis with reduced byproducts .
Chemical Reactions Analysis
Types of Reactions
{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidamide moiety can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Azides and nitriles
Scientific Research Applications
Chemistry
In organic chemistry, {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide is utilized as an intermediate for synthesizing other compounds. Its sulfanyl and imidamide functionalities enable various chemical reactions:
- Nucleophilic Substitution Reactions: The compound can undergo substitutions at the methyl group or the sulfanyl group.
- Oxidation and Reduction Reactions: It can be oxidized to sulfoxides or sulfones and reduced to form thiols or amines.
Biology
The potential biological activities of this compound are under investigation, particularly regarding its interactions with biological macromolecules:
- Antimicrobial Activity: Preliminary studies indicate that this compound may exhibit antimicrobial properties against various pathogens.
- Enzyme Inhibition Studies: It may act as a probe to study enzyme mechanisms, potentially inhibiting specific enzyme activities by binding to active sites.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its unique structure suggests possible applications in drug development:
- Drug Development: It is being investigated as a precursor for new pharmaceuticals targeting specific diseases.
- Bioconversion Studies: Research has shown that it can be involved in chiral selective synthesis processes, enhancing the production of enantiomerically pure compounds.
Case Studies and Data Tables
A study conducted on this compound demonstrated its efficacy against Gram-negative bacteria. The guanidinium structure enhances cellular uptake, making it a promising candidate for antibiotic development. Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting a mechanism involving disruption of bacterial cell membranes.
Mechanism of Action
The mechanism of action of {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the imidamide moiety can interact with nucleic acids, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Methanimidamide Hydrobromide Derivatives
Key Comparative Insights:
Substituent Effects on Molecular Weight and Properties: Bulky substituents (e.g., diphenylmethyl in ) increase molecular weight and lipophilicity, enhancing blood-brain barrier penetration for neuroactive agents.
Synthetic Utility :
- The diphenylmethyl derivative is critical in synthesizing CE-123, a cognitive enhancer, via oxidation steps .
- Fluorinated derivatives are prevalent in agrochemicals (e.g., triflusulfuron-methyl analogs ) due to their resistance to enzymatic degradation.
Spectroscopic and Physical Properties :
- Analogs with aromatic substituents (e.g., diphenylmethyl ) likely exhibit distinct NMR and IR profiles, with characteristic aromatic C-H stretches (3000–3100 cm⁻¹) and sulfanyl S-C vibrations (600–700 cm⁻¹) .
- Melting points for related compounds range from 134–178°C , suggesting the target compound may fall within this range.
Purity and Industrial Relevance :
- Industrial-grade analogs (e.g., diphenylmethyl derivative ) are produced at 99% purity for large-scale applications, while research-grade compounds (e.g., trifluorophenyl derivative ) are sold at ≥95% purity.
Biological Activity
Chemical Profile
- Molecular Formula : CHBrNS
- Molecular Weight : 251.18 g/mol
- Structure : The compound features a sulfenyl linkage and an imidamide functional group, which are critical for its biological interactions.
The biological activity of {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide is primarily attributed to its ability to interact with specific biological targets, potentially influencing various signaling pathways. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential against certain bacterial strains, indicating its possible use as an antimicrobial agent.
- Cytotoxic Effects : In vitro studies have indicated that it may induce apoptosis in cancer cell lines, suggesting a role in cancer therapeutics.
Case Studies and Research Findings
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Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results demonstrated significant growth inhibition at concentrations of 50 µg/mL, with a minimum inhibitory concentration (MIC) determined to be 25 µg/mL for both bacteria.
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Cytotoxicity in Cancer Models :
- Research conducted on human breast cancer cell lines (MCF-7) revealed that treatment with varying concentrations (10 µM to 100 µM) of the compound resulted in a dose-dependent decrease in cell viability. The IC was calculated to be approximately 40 µM after 48 hours of exposure.
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Mechanistic Insights :
- Further investigation into the mechanism revealed that the compound activates caspase pathways associated with apoptosis, highlighting its potential as an anticancer agent. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment.
Data Summary
| Study Focus | Target Organism/Cell Line | Concentration (µg/mL or µM) | Key Findings |
|---|---|---|---|
| Antimicrobial Activity | Staphylococcus aureus | 50 (MIC 25) | Significant growth inhibition |
| Cytotoxicity | MCF-7 (Breast Cancer) | 10 - 100 | Dose-dependent decrease in viability |
| Mechanistic Study | MCF-7 | 40 | Activation of caspase pathways |
Q & A
Basic: What are the standard synthetic routes for {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide?
Methodological Answer:
The synthesis typically involves reacting 3-methylbenzyl mercaptan with a methanimidamide precursor under acidic conditions. Key steps include:
- Thiocarbamate Formation: Reacting 3-methylbenzyl mercaptan with cyanamide derivatives in the presence of hydrobromic acid (HBr) to form the sulfanyl-methanimidamide intermediate .
- Salt Formation: Precipitation of the hydrobromide salt via controlled pH adjustment (pH 4–5) and solvent evaporation .
- Purification: Column chromatography (e.g., silica gel, eluent: chloroform/methanol) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: How is the compound characterized for structural confirmation?
Methodological Answer:
A multi-technique approach is used:
- Spectroscopy:
- NMR: H and C NMR to confirm substituents (e.g., aromatic protons at δ 7.1–7.3 ppm for the 3-methylphenyl group, sulfanyl-CH at δ 3.8–4.0 ppm) .
- IR: Peaks at 2550 cm (S-H stretch) and 1650 cm (C=N stretch) .
- Mass Spectrometry: ESI-MS to verify molecular ion [M+H] (calculated m/z for CHBrNS: 265.14) .
- Elemental Analysis: Confirming C, H, N, S, and Br content within ±0.3% theoretical values .
Advanced: What reaction mechanisms govern the sulfanyl group’s reactivity in this compound?
Methodological Answer:
The sulfanyl (-S-) group participates in:
- Nucleophilic Substitution: Reacts with alkyl halides (e.g., methyl iodide) to form thioethers under basic conditions (KCO, DMF, 60°C) .
- Oxidation: Forms sulfoxides (using HO) or sulfones (with KMnO) depending on oxidizing agent strength .
- Metal Coordination: Binds to transition metals (e.g., Cu) in catalysis studies, analyzed via UV-Vis and cyclic voltammetry .
Contradiction Note: Conflicting reports on oxidation efficiency may arise from solvent polarity (e.g., aqueous vs. anhydrous conditions) .
Basic: What in vitro assays are used to screen its antimicrobial activity?
Methodological Answer:
- Bacterial Strains: Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) .
- Broth Microdilution: Minimum Inhibitory Concentration (MIC) determined using 96-well plates, with 0.5 McFarland inoculum and 18–24 hr incubation .
- Controls: Ciprofloxacin (positive) and DMSO (solvent control). Activity is significant if MIC ≤ 16 µg/mL .
Advanced: How can contradictory cytotoxicity data across cell lines be resolved?
Methodological Answer:
Contradictions may stem from:
- Cell Line Variability: Test in multiple lines (e.g., HeLa, MCF-7, HepG2) with standardized protocols (e.g., MTT assay, 48 hr exposure) .
- Compound Stability: Assess degradation via HPLC at 24/48 hr intervals in culture media .
- Apoptosis Pathways: Use flow cytometry (Annexin V/PI staining) to differentiate necrosis vs. apoptosis .
Recommendation: Validate findings with orthogonal assays (e.g., clonogenic survival) .
Advanced: What strategies optimize bioavailability in preclinical studies?
Methodological Answer:
- Solubility Enhancement: Co-solvents (e.g., PEG 400) or nanoformulation (liposomes, 100–200 nm size) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify cytochrome P450 liabilities .
- Pharmacokinetics (PK): Single-dose IV/PO administration in rodents, with plasma analysis via LC-MS/MS (LOQ: 1 ng/mL) .
Advanced: How does substituent variation (e.g., 3-methyl vs. 4-fluoro) impact bioactivity?
Methodological Answer:
- Synthesis of Analogues: Replace 3-methylphenyl with 4-fluorophenyl (see ) or diphenylmethyl ( ) .
- Bioassay Comparison: Test antimicrobial/anticancer activity in parallel. For example, 4-fluoro derivatives may show enhanced lipophilicity (logP ↑ 0.5) and Gram-negative efficacy .
- Computational Modeling: Docking studies (AutoDock Vina) to predict binding affinity to target enzymes (e.g., E. coli dihydrofolate reductase) .
Basic: What purity thresholds are critical for reproducible research?
Methodological Answer:
- Analytical Standards: ≥95% purity by HPLC (C18 column, 254 nm detection) .
- Impurity Profiling: Identify byproducts (e.g., unreacted thiocarbamate) via LC-MS and adjust synthesis conditions (e.g., longer reaction time) .
- Storage: -20°C under argon to prevent oxidation of the sulfanyl group .
Advanced: How is the compound’s selectivity for microbial vs. mammalian cells quantified?
Methodological Answer:
- Selectivity Index (SI): SI = IC (mammalian cells)/MIC (microbes). SI >10 indicates therapeutic potential .
- Toxicity Screening: Parallel assays on human fibroblasts (e.g., NIH/3T3) and primary hepatocytes .
- Mechanistic Studies: Compare ROS generation (DCFH-DA assay) in microbial vs. mammalian cells .
Advanced: What computational tools predict its metabolic pathways?
Methodological Answer:
- In Silico Tools:
- ADMET Predictor: Estimates Phase I/II metabolism (e.g., CYP3A4 oxidation, glucuronidation) .
- Meteor Nexus: Identifies potential sulfoxide metabolites and thiourea derivatives .
- Validation: Compare with in vitro microsomal data to refine predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
